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Compound of Interest

Compound Name:
4'-tert-Butyl-4-

chlorobutyrophenone

Cat. No.: B042407 Get Quote

This technical guide provides a comprehensive overview of the spectral data for 4'-tert-Butyl-
4-chlorobutyrophenone, tailored for researchers, scientists, and drug development

professionals. While spectral data for this compound are cited in commercial and public

databases, specific quantitative data sets are not broadly accessible. This document outlines

the standard methodologies for acquiring such data and presents a framework for its

interpretation.

Compound Information
IUPAC Name: 1-(4-tert-butylphenyl)-4-chlorobutan-1-one[1]

Molecular Formula: C₁₄H₁₉ClO[1][2][3]

Molecular Weight: 238.75 g/mol [1]

CAS Number: 43076-61-5[2][3]

Spectral Data Summary
While public records indicate the existence of ¹H NMR, ¹³C NMR, and IR spectra for 4'-tert-
Butyl-4-chlorobutyrophenone, specific peak data is not publicly available.[1] The following

tables are structured for the presentation of such data.
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¹H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms

in a molecule.

Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

Data not publicly

available

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy
¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule.

Chemical Shift (δ) ppm Assignment

Data not publicly available

IR (Infrared) Spectroscopy
IR spectroscopy identifies functional groups present in a molecule through their characteristic

vibrational frequencies.

Wavenumber (cm⁻¹) Intensity Assignment

Data not publicly available

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, enabling the determination of its molecular weight and elemental composition.
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m/z Relative Intensity (%) Assignment

Data not publicly available

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

Sample Preparation: A sample of 5-10 mg of 4'-tert-Butyl-4-chlorobutyrophenone is

dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift

referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

Data Acquisition for ¹H NMR:

The spectrometer is tuned to the proton frequency.

A standard one-pulse sequence is typically used.

Key parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient

number of scans (typically 8-16) are averaged to obtain a good signal-to-noise ratio.

Data Acquisition for ¹³C NMR:

The spectrometer is tuned to the carbon-13 frequency.

A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H

coupling.
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Key parameters include a 30-45° pulse angle, a spectral width of approximately 220 ppm,

and a relaxation delay of 2-5 seconds. A significantly larger number of scans (e.g., 1024 or

more) are required due to the low natural abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected to produce the final spectrum. The chemical shifts are

referenced to the internal standard.

Attenuated Total Reflectance-Infrared (ATR-IR)
Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: A small amount of the solid 4'-tert-Butyl-4-chlorobutyrophenone is

placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR

accessory is used.

Data Acquisition:

A background spectrum of the clean, empty ATR crystal is recorded.

The sample is brought into firm contact with the crystal using a pressure clamp to ensure

good contact.

The infrared spectrum of the sample is then recorded, typically in the range of 4000-400

cm⁻¹.

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or

acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted

to the low µg/mL or ng/mL range.

Instrumentation: A mass spectrometer with an appropriate ionization source is used. Electron

Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

Data Acquisition (using ESI as an example):

The sample solution is introduced into the ESI source via direct infusion or through a liquid

chromatograph (LC).

A high voltage is applied to the ESI needle, creating a fine spray of charged droplets.

The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

These ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion.

Data Processing: The resulting mass spectrum plots the relative intensity of ions as a

function of their m/z ratio. The molecular ion peak (M⁺ or [M+H]⁺) is identified to determine

the molecular weight.

Workflow and Data Relationships
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like 4'-tert-Butyl-4-chlorobutyrophenone.
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Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

4'-tert-Butyl-4-chlorobutyrophenone
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(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Chemical Shifts,
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Integration

Vibrational Frequencies
(Functional Groups)

Molecular Ion Peak,
Fragmentation Pattern

Final Structure Confirmation

Click to download full resolution via product page

Spectroscopic analysis workflow for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 4'-tert-Butyl-4-
chlorobutyrophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042407#4-tert-butyl-4-chlorobutyrophenone-spectral-
data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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